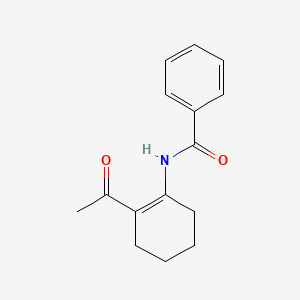

N-(2-acetylcyclohex-1-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylcyclohexen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZVJUASUWWBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Acetylcyclohex 1 En 1 Yl Benzamide

Retrosynthetic Analysis of N-(2-acetylcyclohex-1-en-1-yl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests several logical disconnections.

The most prominent functional group is the amide, making the disconnection of the amide C-N bond a primary strategic step. This leads to two key synthons: a benzoyl cation equivalent, which can be traced back to benzoic acid or its derivatives like benzoyl chloride, and a 2-acetylcyclohex-1-en-1-amine anion equivalent, corresponding to the amine precursor 1-(2-aminocyclohex-1-en-1-yl)ethan-1-one .

Further deconstruction of the enamine precursor, 1-(2-aminocyclohex-1-en-1-yl)ethan-1-one , is possible. Enaminones are typically synthesized from the condensation of a β-dicarbonyl compound and an amine. ijcce.ac.irnih.gov This suggests that the enamine could be derived from a cyclic β-dicarbonyl precursor like 2-acetylcyclohexane-1,3-dione and an ammonia (B1221849) source.

Finally, the cyclohexene (B86901) ring itself can be disconnected via a [4+2] cycloaddition, a signature of the Diels-Alder reaction. rdd.edu.iq This approach would involve a suitable 1,3-diene and a dienophile containing the necessary acetyl and amino (or a precursor) functionalities to construct the core carbocyclic framework.

Amide Bond Formation Strategies for the N-Cyclohexen-1-yl-benzamide Moiety

The formation of the amide bond is a critical step in the synthesis of the target molecule. This transformation involves coupling a benzoic acid derivative with the 1-(2-aminocyclohex-1-en-1-yl)ethan-1-one intermediate. Several established methods can be employed for this purpose.

Coupling Reactions of Benzoyl Halides with Cyclohexenylamine Precursors

One of the most direct and traditional methods for amide synthesis is the acylation of an amine with an acyl halide, such as benzoyl chloride. pearson.comfishersci.fi This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. pearson.comprepchem.com The reaction typically includes a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct that is formed. prepchem.comnih.gov This prevents the protonation of the starting amine, which would render it non-nucleophilic.

| Amine Substrate | Acyl Halide | Base/Catalyst | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexylamine | Benzoyl Chloride | Pyridine | Benzene | 84% | prepchem.com |

| Cyclohexyl amine | Benzoyl Chloride | Triethanol amine | Dichloromethane | Not specified | nih.gov |

| Primary/Secondary Amines | Generic Acyl Chloride | Aqueous Base (e.g., NaOH) | Water/Organic (biphasic) | High | bath.ac.uk |

Amidation using Carboxylic Acid Activation Reagents (e.g., EDC, DCC, CDI)

Direct condensation of a carboxylic acid and an amine is generally slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. bath.ac.uk To overcome this, coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. youtube.com This generates a highly reactive intermediate that is readily attacked by the amine.

Commonly used carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective. bath.ac.uk These reagents react with benzoic acid to form a reactive O-acylisourea intermediate. The subsequent nucleophilic attack by the amine forms the amide bond and a urea (B33335) byproduct. To enhance reaction rates and suppress side reactions like racemization, additives such as N-hydroxybenzotriazole (HOBt) are often included. mdpi.com

| Reagent | Abbreviation | Activating Mechanism | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. | Highly efficient; produces insoluble dicyclohexylurea (DCU) byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a reactive O-acylisourea intermediate. | Water-soluble urea byproduct, facilitating easier purification. Often used with HOBt. mdpi.com |

| Carbonyldiimidazole | CDI | Forms a reactive acylimidazolide intermediate. | Byproducts (imidazole and CO2) are easily removed. |

Alternative Amide Synthesis Routes (e.g., from nitriles, esters)

Beyond the use of acyl halides and activated carboxylic acids, amides can be synthesized from other precursors. Aminolysis, the reaction of an amine with an ester, is a viable though often more demanding route. For instance, methyl benzoate (B1203000) could be reacted with the amine precursor to yield the target amide and methanol. These reactions typically require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. researchgate.net Lewis acids can be employed to activate the ester carbonyl group towards nucleophilic attack. researchgate.net

Construction and Functionalization of the 2-Acetylcyclohex-1-en-1-yl System

Cycloaddition Reactions (e.g., Diels-Alder) for Cyclohexene Ring Formation with Directed Acetyl Group Introduction

The Diels-Alder reaction provides a powerful method for the stereocontrolled synthesis of six-membered rings. rdd.edu.iqucla.edu This [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) can be strategically employed to build the functionalized cyclohexene core of the target molecule. rdd.edu.iqresearchgate.net

To construct the 2-acetylcyclohex-1-en-1-yl system, a dienophile containing an acetyl group and a precursor to the amine function is required. A potential dienophile could be an α,β-unsaturated ketone bearing a nitro group, such as 3-nitro-3-buten-2-one . The reaction of this dienophile with a simple diene like 1,3-butadiene would yield a cyclohexene ring with the required functionalities in place. Subsequent steps, including isomerization of the double bond into conjugation with the ketone and reduction of the nitro group to an amine, would be necessary to arrive at the desired enamine precursor. The dienophile's reactivity is typically enhanced by the presence of electron-withdrawing groups, such as a carbonyl (COR) group. rdd.edu.iq

| Diene | Dienophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Conjugated diene | Substituted alkene | Cyclohexene derivative | A [4+2] cycloaddition forming a six-membered ring. | rdd.edu.iq |

| Hindered silyloxy diene | Substituted enone | Highly substituted cyclohexene | Can be catalyzed by Lewis acids (e.g., AlBr3/AlMe3) to overcome steric hindrance. | ucla.edu |

| Acylketene (as 4π component) | Ketene (B1206846) (as 2π component) | Pyrone ring systems | Demonstrates the versatility of cycloaddition strategies. | nih.gov |

Cross-Coupling Methodologies for Vinyl Substitutions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of this compound, these methods could be pivotal in constructing the N-vinylbenzamide core.

A plausible strategy involves the palladium-catalyzed N-vinylation of benzamide (B126) with a suitable vinyl halide or triflate derivative of a 2-acetylcyclohexenone precursor. Palladium catalysts, in conjunction with specialized phosphine (B1218219) ligands, are known to facilitate such C-N bond formations. For instance, a palladium(II)-catalyzed N-vinylation of acylamides using vinyl acetate (B1210297) as the vinyl source has been reported, suggesting the feasibility of this approach under mild conditions. researchgate.net Similarly, palladium-catalyzed coupling of sulfoximines with vinyl bromides proceeds in excellent yield, highlighting the versatility of this catalytic system for N-vinylation. nih.gov

Alternatively, a copper-catalyzed N-vinylation represents a viable and often more economical approach. Copper(I) salts, in the presence of a suitable ligand such as an N,N'-dimethylethylenediamine, have been shown to effectively catalyze the intramolecular C-N coupling between amides and vinyl halides. fiveable.mesolubilityofthings.com This methodology could be adapted for an intermolecular reaction between benzamide and a 1-halo-2-acetylcyclohexene derivative. The choice of catalyst, ligand, base, and solvent would be critical in optimizing the yield and selectivity of such a transformation.

Functional Group Interconversions Leading to the Acetyl Moiety

Functional group interconversions (FGIs) are essential for transforming one functional group into another, providing synthetic flexibility. slideshare.netnih.govimperial.ac.uk The introduction of the acetyl group at the C2 position of the cyclohexene ring can be envisioned through several FGI pathways.

One potential route involves the oxidation of a corresponding 2-ethyl or 2-(1-hydroxyethyl) substituent on the N-(cyclohex-1-en-1-yl)benzamide core. A variety of oxidizing agents, ranging from chromium-based reagents to milder, more selective methods like Swern or Dess-Martin oxidation, could be employed for the conversion of a secondary alcohol to the desired ketone.

Another strategy could involve the transformation of a nitrile or an ester group at the C2 position. For instance, a 2-cyanocyclohexenyl benzamide intermediate could be treated with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the acetyl group. Similarly, the reaction of a C2-ester with a suitable organometallic reagent could also lead to the formation of the ketone.

The table below summarizes potential functional group interconversions for the introduction of the acetyl group.

| Precursor Functional Group at C2 | Reagents and Conditions | Resulting Functional Group |

| Secondary Alcohol (-CH(OH)CH₃) | PCC, DMP, or Swern Oxidation | Acetyl (-COCH₃) |

| Nitrile (-CN) | 1. CH₃MgBr, 2. H₃O⁺ | Acetyl (-COCH₃) |

| Ester (-COOCH₃) | 1. 2 CH₃Li, 2. H₃O⁺ | Acetyl (-COCH₃) |

| Alkene (-CH=CH₂) | Ozonolysis (O₃, DMS) or Wacker Oxidation (PdCl₂, CuCl₂, O₂) | Acetyl (-COCH₃) |

Palladium-Catalyzed Vinylic C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. libretexts.orgnih.govscispace.com A palladium-catalyzed vinylic C-H acylation of an N-(cyclohex-1-en-1-yl)benzamide intermediate presents a highly attractive and direct route to the target molecule. This approach would avoid the pre-functionalization of the cyclohexene ring, thereby shortening the synthetic sequence.

Research has demonstrated the feasibility of palladium-catalyzed C-H acylation of enamides. For example, the decarboxylative acylation of cyclic enamides with α-oxocarboxylic acids at room temperature provides a direct method to install an acyl group at the β-position of the enamide. wiley-vch.de This methodology could potentially be adapted using an acetyl equivalent. Furthermore, palladium-catalyzed oxidative acylation of N-benzyltriflamides with aldehydes via C-H bond activation has been described, showcasing the potential for direct acylation of C-H bonds directed by an amide-containing group. rsc.org

The success of such a strategy would hinge on the directing ability of the benzamide group to selectively activate the adjacent vinylic C-H bond for palladation and subsequent acylation. The choice of the palladium catalyst, ligand, and oxidant would be crucial parameters to optimize for achieving high regioselectivity and yield.

Rearrangement Reactions to Construct the Enone System

Rearrangement reactions offer elegant pathways to complex molecular architectures from simpler precursors. scispace.comnih.gov For the synthesis of the 2-acetylcyclohexenone core of the target molecule, several rearrangement strategies could be considered.

One plausible approach is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, such as an oxy-Cope rearrangement, of a suitably substituted 1,5-diene precursor. This could be followed by an intramolecular aldol (B89426) condensation to construct the cyclohexenone ring with the acetyl group already in place. semanticscholar.org For instance, the reaction of an enolate of a pyruvate (B1213749) derivative with an aromatic enone has been shown to proceed via an oxy-Cope type chemrxiv.orgchemrxiv.org-sigmatropic rearrangement to form a cyclohexenone acid. semanticscholar.org

Another possibility involves the Favorskii rearrangement of an α-halocyclobutanone, which could lead to a cyclopentanecarboxylic acid derivative that might be further elaborated to the desired cyclohexenone system. scispace.com While less direct, such ring-expansion strategies can provide access to unique substitution patterns.

The table below outlines some potential rearrangement reactions for the enone system construction.

| Rearrangement Type | Starting Material | Key Transformation |

| Oxy-Cope Rearrangement | Substituted 1,5-diene-3-ol | chemrxiv.orgchemrxiv.org-Sigmatropic shift to form a δ,ε-unsaturated ketone |

| Nazarov Cyclization | Divinyl ketone | 4π-electrocyclization to form a cyclopentenone |

| Pinacol Rearrangement | 1,2-diol on a cyclohexene precursor | Acid-catalyzed rearrangement to a ketone |

Convergent and Stepwise Synthetic Sequences for this compound

The synthesis of this compound can be approached through either a convergent or a stepwise (linear) strategy.

A stepwise synthesis would involve the sequential construction of the molecule, starting from a simple cyclohexanone (B45756) derivative. A possible linear sequence is outlined below:

Formation of the Enaminone Core: Reaction of 1,3-cyclohexanedione (B196179) with benzamide or a benzamide equivalent to form N-(2-oxocyclohex-1-en-1-yl)benzamide.

Introduction of the Acetyl Precursor: Conversion of the ketone in the enaminone to a vinyl triflate.

Palladium-Catalyzed Acetylation: A Stille or Suzuki coupling with an appropriate acetylating agent.

Functional Group Interconversion (Alternative to step 3): Conversion of the triflate to another functional group (e.g., nitrile) followed by transformation to the acetyl group.

A convergent synthesis would involve the preparation of key fragments of the molecule separately, followed by their assembly in the later stages. This approach is often more efficient for complex molecules. A potential convergent route could be:

Fragment 1 Synthesis: Preparation of a 1-amino-2-acetylcyclohexene intermediate. This could be achieved from 2-acetylcyclohexanone (B32800).

Fragment 2 Synthesis: Preparation of benzoyl chloride or another activated benzoic acid derivative.

Fragment Coupling: Amidation of the 1-amino-2-acetylcyclohexene with the benzoyl derivative to furnish the final product.

The choice between a convergent and a stepwise approach would depend on the availability of starting materials, the efficiency of each step, and the ease of purification of intermediates.

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in modern organic synthesis, offering efficient and selective transformations. The synthesis of this compound can benefit significantly from various metal-catalyzed reactions.

Metal-Catalyzed Transformations (e.g., Copper, Rhodium, Palladium)

Copper Catalysis: Copper catalysts are particularly useful for C-N bond formation. A copper-catalyzed three-component reaction of an alkyne, an amine, and a source of the acyl group could potentially be developed for a convergent synthesis of N-acyl enaminones. wiley-vch.denih.gov Furthermore, copper-catalyzed N-vinylation of benzamide with a suitable cyclohexenone derivative remains a highly viable option for constructing the core structure. acs.org

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to catalyze C-H activation and asymmetric hydrogenation. A rhodium(III)-catalyzed amidation of a vinylic C-H bond of a 2-acetylcyclohexenone with benzamide could be a direct route to the target molecule. nih.gov Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor could also be employed to introduce stereocenters if desired. chemrxiv.org Additionally, rhodium-catalyzed synthesis of enaminones has been reported and could be applied to form the initial framework.

Palladium Catalysis: Palladium catalysis offers a wide array of possibilities for the synthesis of this compound. As previously discussed, palladium-catalyzed N-vinylation and C-H acylation are key potential strategies. researchgate.netrsc.org Suzuki-Miyaura or Stille cross-coupling reactions could be used to introduce the acetyl group onto a pre-formed N-(2-halocyclohex-1-en-1-yl)benzamide.

The following table summarizes the potential applications of these metal catalysts in the synthesis.

| Metal Catalyst | Potential Application | Key Transformation |

| Copper (Cu) | N-Vinylation / Three-component reaction | Formation of the N-(cyclohexenyl)benzamide core |

| Rhodium (Rh) | C-H Amidation / Enaminone synthesis | Direct formation of the enamide or the core structure |

| Palladium (Pd) | N-Vinylation / C-H Acylation / Cross-coupling | Formation of the enamide or introduction of the acetyl group |

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, often providing excellent stereocontrol in asymmetric reactions. While this compound is an achiral molecule, the principles of organocatalysis, particularly enamine catalysis, are directly applicable to its formation and to the synthesis of related chiral derivatives.

The reaction typically proceeds via the formation of an enamine intermediate between the organocatalyst (commonly a secondary amine like proline) and one of the carbonyl groups of 2-acetylcyclohexanone. researchgate.netresearchgate.net This enamine is more nucleophilic than the original ketone's enol or enolate, facilitating the attack on an activated benzamide equivalent or a related electrophile. researchgate.net The catalyst's chiral environment guides the approach of the electrophile in asymmetric syntheses. For the formation of the title compound, the organocatalyst primarily serves to activate the dicarbonyl substrate toward condensation with benzamide under mild conditions.

L-proline and its derivatives are extensively used catalysts for reactions involving enamine intermediates. researchgate.netmdpi.com Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a thiourea (B124793) or amide group) and a tertiary amine, can also activate both the nucleophile and the electrophile simultaneously, potentially leading to higher efficiency. mdpi.comnih.gov

Table 1: Representative Organocatalysts for β-Enaminone Synthesis This table presents catalysts used for analogous transformations that could be adapted for the synthesis of this compound.

| Catalyst | Catalyst Type | Typical Reaction | Key Features |

| L-Proline | Amino Acid | Aldol, Mannich, Michael Reactions | Readily available, inexpensive, operates via enamine catalysis. researchgate.net |

| Diphenylprolinol Silyl Ethers | Prolinol Derivative | Michael, Aldol Reactions | Hayashi-Jørgensen catalysts; provide high stereocontrol through steric shielding. mdpi.com |

| Thiourea-based Catalysts | Bifunctional | Michael, Mannich Reactions | Activate electrophiles through double hydrogen-bonding. mdpi.comnih.gov |

| (S)-Quininamine Derivatives | Cinchona Alkaloid | Michael Addition | Can incorporate hydrogen-bond donors like enaminones for bifunctional catalysis. mdpi.com |

The proposed organocatalytic synthesis would involve mixing 2-acetylcyclohexanone and benzamide in the presence of a catalytic amount of an organocatalyst, such as L-proline, often in an organic solvent like DMSO or DMF at room temperature or with gentle heating.

Lewis Acid and Brønsted Acid/Base Catalysis

Acid catalysis is the most common and direct method for synthesizing β-enaminones from 1,3-dicarbonyl compounds and amines or amides. The catalyst activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amide nitrogen, followed by dehydration to yield the final enaminone product.

Lewis Acid Catalysis A wide range of Lewis acids have been shown to be effective for this transformation. Common examples include metal chlorides (e.g., AlCl₃, FeCl₃), metal triflates (e.g., Sc(OTf)₃, La(OTf)₃, Hf(OTf)₄), and other metal salts. rsc.orgnih.govacgpubs.org For instance, aluminum chloride (AlCl₃) has been used to promote the reaction between β-diketones and nitriles to afford enaminones. rsc.orgrsc.org Metal triflates are particularly attractive due to their high catalytic activity, moisture tolerance, and ability to be recovered and reused. nih.gov Gold(I) and silver(I) complexes have also been employed, allowing reactions to proceed efficiently under solvent-free conditions at room temperature. nih.gov

The general procedure involves stirring the 1,3-dicarbonyl compound and the amide with a catalytic amount of the Lewis acid in a suitable solvent (e.g., dichloromethane, toluene) or under solvent-free conditions, often with heating. acgpubs.org

Brønsted Acid and Base Catalysis Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective catalysts for the condensation reaction. chemrxiv.orgchemrxiv.org The acid protonates a carbonyl oxygen, activating the carbon for attack by the benzamide nitrogen. The subsequent dehydration step is also acid-catalyzed. This method is straightforward and utilizes inexpensive and readily available catalysts.

Alternatively, base-catalyzed methods can be employed. For example, the rearrangement of propargylic hydroxylamines to form β-enaminones can be catalyzed by NaOH. organic-chemistry.org In some cases, simple bases like triethylamine are used to promote the stereospecific synthesis of Z-enamides from α-amino ketones. rsc.org

Table 2: Comparison of Acid/Base Catalysts for β-Enaminone Synthesis This table summarizes catalysts and conditions reported for the synthesis of β-enaminones from 1,3-dicarbonyls and nitrogen nucleophiles.

| Catalyst | Catalyst Type | Typical Conditions | Advantages |

| AlCl₃ | Lewis Acid | 100 °C, solvent | Readily available, effective for nitrile addition. rsc.orgrsc.org |

| FeCl₃, LaCl₃, Ce(CAN) | Lewis Acid | Room temp, solvent-free or CH₂Cl₂ | Mild conditions, high yields (69-93%). acgpubs.org |

| Metal Triflates (Sc, Yb, Hf, La) | Lewis Acid | Variable temp, CH₃NO₂ or solvent-free | Highly active, moisture tolerant, reusable. nih.govorganic-chemistry.org |

| [(PPh₃)AuCl]/AgOTf | Lewis Acid (Soft) | Room temp, solvent-free | Mild conditions, high chemoselectivity. nih.gov |

| p-TsOH | Brønsted Acid | Refluxing toluene | Inexpensive, robust, high yields. chemrxiv.orgchemrxiv.org |

| Triethylamine | Brønsted Base | Room temp | Mild, stereospecific for certain substrates. rsc.org |

Stereoselective and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound from 2-acetylcyclohexanone and benzamide presents significant regiochemical and stereochemical challenges that must be controlled to obtain the desired product exclusively.

Regioselectivity There are two primary regiochemical issues in this synthesis:

Site of Nucleophilic Attack: 2-acetylcyclohexanone is an unsymmetrical 1,3-dicarbonyl compound, containing a cyclic ketone and an exocyclic methyl ketone. Benzamide can potentially react at either carbonyl carbon. Generally, the cyclic ketone is less sterically hindered and more electrophilic than the methyl ketone, favoring the formation of the desired product where the benzamide has condensed with the ring carbonyl. However, reaction conditions could influence this selectivity.

Position of the Endocyclic Double Bond: Following the condensation of benzamide with the cyclic ketone, the resulting double bond can form in two different positions, leading to two possible regioisomers. The desired product, this compound, has the double bond conjugated with the acetyl group. The alternative isomer, N-(6-acetylcyclohex-1-en-1-yl)benzamide, would have the double bond on the other side of the nitrogen atom. The formation of the thermodynamically more stable product, which is typically the more substituted, conjugated enaminone, is generally favored, especially under acidic conditions that allow for equilibration. The desired product benefits from conjugation between the enamine double bond and the acetyl group's carbonyl, making it the likely thermodynamic product. This is analogous to the principles of the Stork enamine alkylation, where enamines from unsymmetrical ketones preferentially form at the less substituted carbon under kinetic control, but thermodynamic conditions can favor the more substituted isomer. youtube.com

Stereoselectivity The primary stereochemical consideration is the geometry of the C=C double bond within the enamide system. The target molecule is a trisubstituted enamide. The synthesis of geometrically defined enamides can be challenging, as reactions often yield mixtures of E and Z isomers. nih.gov

However, in cyclic systems like this, the geometry is often constrained. More importantly, the formation of a strong intramolecular hydrogen bond between the N-H proton of the amide and the carbonyl oxygen of the acetyl group can lock the molecule into a specific conformation. This six-membered hydrogen-bonded ring strongly favors the Z-configuration relative to the C=N single bond and the C-C bond of the acetyl group, leading to the formation of a single, stable stereoisomer. organic-chemistry.orgrsc.org This type of hydrogen bonding is a well-established control element in the stereospecific synthesis of Z-enamides. rsc.org

Table 3: Potential Isomeric Products and Control Factors

| Issue | Desired Product | Potential Byproduct(s) | Controlling Factors |

| Regioselectivity (Site of Attack) | N-(2 -acetylcyclohex-1-en-1-yl)benzamide (Attack at ring ketone) | 2-benzamido-1-(cyclohex-1-en-1-yl)ethan-1-one (Attack at acetyl ketone) | Steric hindrance, electrophilicity of carbonyls. The ring ketone is generally favored. |

| Regioselectivity (C=C Position) | N-(2-acetyl cyclohex-1-en-1-yl)benzamide | N-(6-acetyl cyclohex-1-en-1-yl)benzamide | Thermodynamic control favors the more stable conjugated system. youtube.com |

| Stereoselectivity (C=C Geometry) | Z-geometry (relative to C-N/C-C bonds) | E-geometry isomer | Intramolecular hydrogen bonding between N-H and acetyl C=O strongly favors the Z-isomer. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Acetylcyclohex 1 En 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a detailed picture of the N-(2-acetylcyclohex-1-en-1-yl)benzamide structure can be assembled.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Assignment

One-dimensional NMR experiments provide the foundational information for structural assignment, detailing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoyl group, the acetyl group, and the cyclohexene (B86901) ring. A broad singlet, typically observed in the downfield region (around δ 12.0-12.5 ppm), can be attributed to the N-H proton, which is involved in intramolecular hydrogen bonding with the acetyl carbonyl oxygen. The aromatic protons of the benzoyl group would appear as multiplets in the range of δ 7.5-8.0 ppm. The methyl protons of the acetyl group are expected to resonate as a sharp singlet around δ 2.2 ppm. The methylene (B1212753) protons of the cyclohexene ring would present as a series of multiplets in the upfield region, typically between δ 1.7 and 2.6 ppm.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the definitive assignment of all carbon atoms. The DEPT-135 experiment is particularly useful as it differentiates between CH, CH₂, and CH₃ groups. The carbonyl carbons of the benzamide (B126) and acetyl groups are expected at the most downfield chemical shifts, typically around δ 198 ppm and δ 165 ppm, respectively. The olefinic carbons of the cyclohexene ring would appear in the range of δ 105-155 ppm. The carbons of the phenyl ring are expected between δ 127 and 135 ppm. The methyl carbon of the acetyl group would be found in the upfield region, around δ 25 ppm, while the methylene carbons of the cyclohexene ring would resonate between δ 21 and 38 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Carbon Type (DEPT-135) |

|---|---|---|---|

| 1' | - | ~165.0 | C |

| 2' | 7.8-8.0 (m) | ~128.5 | CH |

| 3' | 7.5-7.7 (m) | ~127.0 | CH |

| 4' | 7.5-7.7 (m) | ~132.0 | CH |

| 5' | 7.5-7.7 (m) | ~127.0 | CH |

| 6' | 7.8-8.0 (m) | ~128.5 | CH |

| C1 | - | ~155.0 | C |

| C2 | - | ~105.0 | C |

| C3 | 2.4-2.6 (m) | ~38.0 | CH₂ |

| C4 | 1.7-1.9 (m) | ~21.0 | CH₂ |

| C5 | 1.7-1.9 (m) | ~23.0 | CH₂ |

| C6 | 2.3-2.5 (m) | ~30.0 | CH₂ |

| C7 | - | ~198.0 | C |

| C8 | 2.2 (s) | ~25.0 | CH₃ |

| N-H | 12.0-12.5 (br s) | - | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectral data and elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Key correlations would be observed between the adjacent methylene protons within the cyclohexene ring (H3-H4, H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps in connecting the different structural fragments. For instance, a correlation between the N-H proton and the C1 and C1' carbons would confirm the amide linkage. Correlations from the methyl protons (H8) to the acetyl carbonyl carbon (C7) and the olefinic carbon (C2) would establish the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOE would be expected between the N-H proton and the protons on C6 of the cyclohexene ring, which would help to confirm the conformation of the molecule.

Advanced NMR Techniques for Dynamic and Conformational Studies

While not detailed here, advanced NMR techniques such as variable temperature (VT) NMR could be employed to study the dynamic processes in this compound, such as the potential for restricted rotation around the C-N amide bond.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous confirmation of the elemental formula. For this compound (C₁₅H₁₇NO₂), the calculated exact mass of the molecular ion [M]⁺ is 243.1259. HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm).

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M]⁺ | 243.1259 | Expected within ± 5 ppm |

| [M+H]⁺ | 244.1332 | Expected within ± 5 ppm |

| [M+Na]⁺ | 266.1151 | Expected within ± 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The analysis of these fragments provides a "fingerprint" of the molecule and allows for the elucidation of its structural components. The fragmentation of this compound would likely proceed through several characteristic pathways.

A primary fragmentation would be the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the acetylcyclohexenylamine radical cation. The benzoyl cation is a very stable fragment and is often the base peak in the mass spectra of benzamides. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (m/z 77) through the loss of carbon monoxide. Another characteristic fragmentation could involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) from the molecular ion.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 243 | 105 | C₈H₁₀NO• | Benzoyl cation |

| 243 | 200 | C₂H₃O• | [M - acetyl]⁺ |

| 105 | 77 | CO | Phenyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A comprehensive search for experimental Infrared (IR) spectroscopy data for this compound did not yield any specific results. Typically, the IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

N-H stretching vibrations of the secondary amide, usually appearing in the region of 3300-3100 cm⁻¹.

C=O stretching vibrations for both the amide (Amide I band) and the acetyl ketone, typically found in the range of 1700-1630 cm⁻¹.

C=C stretching vibrations from the cyclohexene ring and the aromatic benzoyl group, which would be observed around 1650-1500 cm⁻¹.

C-H stretching vibrations for both aromatic and aliphatic C-H bonds, generally located in the 3100-2850 cm⁻¹ region.

Without experimental data, a definitive analysis and a data table of observed vibrational frequencies cannot be constructed.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300-3100 |

| Amide C=O | Stretch (Amide I) | ~1680-1630 |

| Ketone C=O | Stretch | ~1715-1680 |

| Alkene C=C | Stretch | ~1650 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

As of the latest available information, no single-crystal X-ray diffraction studies have been published for this compound. Therefore, there is no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates. Such a study would provide invaluable information on the molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the solid state. Without this data, a detailed discussion of its solid-state molecular geometry and packing is not possible.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral analogs are studied)

The molecule this compound is achiral and therefore does not exhibit chiroptical properties. A review of the existing literature found no studies on the synthesis or spectroscopic analysis of chiral analogs of this compound. Consequently, there is no available data from chiroptical techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) that would allow for stereochemical assignment.

Reaction Mechanisms and Chemical Transformations of N 2 Acetylcyclohex 1 En 1 Yl Benzamide

Reactivity of the Enamide Substructure

The enamide portion of the molecule consists of the cyclohexene (B86901) double bond directly attached to the nitrogen atom of the benzamide (B126) group. The presence of the electron-withdrawing benzoyl group significantly influences the nucleophilicity of the double bond. It delocalizes the nitrogen's lone pair of electrons, rendering the enamide more stable and less reactive than a corresponding enamine. Nevertheless, this substructure remains a key site for several important chemical transformations.

While the nucleophilicity of the enamide's carbon-carbon double bond is attenuated, it can still react with potent electrophiles. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile (E⁺). This attack is regioselective, predicted to occur at the C2 carbon (the β-position relative to the nitrogen), leading to the formation of a resonance-stabilized N-acyliminium ion intermediate. This intermediate is a powerful electrophile and is subsequently attacked by a nucleophile (Nu⁻) to yield the final addition product.

This two-step mechanism allows for the introduction of a wide variety of functional groups across the double bond.

Table 1: Potential Electrophilic Addition Reactions

| Electrophile (E⁺) | Nucleophile (Nu⁻) | Reagent Example | Expected Product Structure |

|---|---|---|---|

| H⁺ | Cl⁻ | HCl | N-(2-acetyl-2-chlorocyclohexyl)benzamide |

| Br⁺ | Br⁻ | Br₂ | N-(2-acetyl-1,2-dibromocyclohexyl)benzamide |

Cycloaddition reactions offer a powerful method for constructing cyclic systems. The enamide functionality within N-(2-acetylcyclohex-1-en-1-yl)benzamide can participate as a 2π-electron component in several types of cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reaction): The enamide double bond can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. Due to the influence of the adjacent electron-withdrawing groups, the double bond behaves as an electron-deficient dienophile, reacting most efficiently with electron-rich dienes.

[3+2] Cycloadditions: The enamide can react with 1,3-dipoles, such as azides or nitrones, to synthesize five-membered heterocyclic rings. nih.govlookchem.comglobethesis.com This type of reaction is a cornerstone of heterocyclic chemistry, providing direct access to valuable nitrogen-containing scaffolds. For instance, the reaction with a vinyl azide (B81097) could proceed through an initial azide-enolate [3+2] cycloaddition. nih.govlookchem.comresearchgate.net

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Product Type |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Fused cyclohexene derivative |

| [3+2] Dipolar Cycloaddition | Phenyl azide | Triazoline derivative |

The enamide system presents two primary sites for nucleophilic attack: the amide carbonyl carbon and the C1 carbon of the cyclohexene ring.

Attack at the Amide Carbonyl: The carbonyl carbon of the benzamide group is an electrophilic center susceptible to nucleophilic acyl substitution. libretexts.org This reaction is characteristic of amides, though they are the least reactive of the carboxylic acid derivatives. Transformation typically requires forcing conditions, such as strong acid or base for hydrolysis, or highly reactive nucleophiles like organolithium reagents. libretexts.orgorganic-chemistry.org Basic hydrolysis, for example, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of an amine anion to form a carboxylate. libretexts.org

Attack at the Imine-like Carbon (C1): Direct nucleophilic attack at the C1 carbon is generally disfavored. However, the reactivity can be induced. As discussed in section 4.1.1, initial protonation or reaction with an electrophile generates an N-acyliminium ion, which is highly electrophilic. This intermediate readily undergoes attack by a wide range of nucleophiles at the C2 position, effectively achieving a functionalization at the carbon alpha to the nitrogen.

Reactivity of the α,β-Unsaturated Ketone (Enone) Moiety

The conjugation of the acetyl group's carbonyl with the cyclohexene double bond forms an α,β-unsaturated ketone (enone) system. This arrangement polarizes the molecule, creating an electrophilic center not only at the carbonyl carbon but also at the β-carbon (C2) of the ring. This dual electrophilicity is the source of the enone's rich and varied reactivity.

The most characteristic reaction of α,β-unsaturated ketones is the Michael addition, or 1,4-conjugate addition. wikipedia.org This reaction involves the attack of a soft nucleophile (the Michael donor) at the electrophilic β-carbon of the enone system (the Michael acceptor). wikipedia.org This process is highly valuable for forming carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. wikipedia.orgmdpi.com The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

A wide variety of nucleophiles can serve as Michael donors, including organometallic reagents (notably organocuprates), enolates, amines, and thiols. wikipedia.orgpnas.org

Table 3: Potential Michael Addition Reactions

| Michael Donor (Nucleophile) | Reagent Example | Product Type |

|---|---|---|

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Acetyl-2-methylcyclohexanone derivative |

| Enolate | Diethyl malonate (with base) | Adduct of malonate at C2 position |

| Thiol | Thiophenol (with base) | 3-Acetyl-2-(phenylthio)cyclohexanone derivative |

The acetyl group itself is a site of reactivity, capable of participating in reactions both as an electrophile and, after deprotonation, as a nucleophile.

The Carbonyl as an Electrophile: The carbonyl carbon of the acetyl group can be attacked by nucleophiles in a 1,2-addition. A classic example is the Aldol (B89426) addition, where an enolate attacks the carbonyl to form a β-hydroxy ketone. wikipedia.orgmasterorganicchemistry.com

The α-Carbon as a Nucleophile: The methyl protons of the acetyl group are acidic and can be removed by a base (e.g., LDA, NaOH) to form a nucleophilic enolate. This enolate can then participate in crossed Aldol reactions by attacking other electrophilic carbonyl compounds, such as aldehydes or ketones. youtube.com If heated, the resulting β-hydroxy ketone can undergo dehydration (condensation) to form a new α,β-unsaturated ketone. masterorganicchemistry.com

Table 4: Potential Aldol-type and Carbonyl Reactions

| Reaction Role | Reactant(s) | Conditions | Product Type |

|---|---|---|---|

| As Electrophile | Acetone Enolate | Base (e.g., LDA) | β-Hydroxy ketone (Aldol adduct) |

| As Nucleophile | Benzaldehyde | Base (e.g., NaOH), Heat | Conjugated enone (Aldol condensation product) |

The provided outline requires in-depth, scientifically accurate content based on detailed research findings for specific reactions such as keto-enol tautomerism, amide bond transformations, regioselectivity studies, and catalytic C-H functionalization. Unfortunately, scholarly articles and experimental data focusing explicitly on this compound in these contexts could not be located.

Generating an article based on the reactivity of analogous but different compounds (e.g., 2-acetylcyclohexanone (B32800) or other N-acyl enamines) would not be scientifically accurate for the specific molecule requested and would violate the strict instruction to focus solely on this compound. Scientific accuracy and adherence to the specified subject are paramount, and in the absence of specific data, creating the requested content would lead to speculation or inaccurate information.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and focus on the specified compound at this time. Further experimental research on this compound would be necessary to provide the information needed to write the comprehensive article you have outlined.

Catalytic Chemical Transformations of this compound

Chemo-, Regio-, and Stereoselective Hydrogenation and Reduction Reactions

The presence of two reducible sites, the carbon-carbon double bond and the acetyl carbonyl group of the enone system, as well as the benzamide carbonyl, allows for several potential hydrogenation and reduction outcomes. The selectivity of these reactions is highly dependent on the choice of catalyst, reagents, and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of α,β-unsaturated ketones can lead to the selective reduction of the C=C double bond, the C=O double bond, or both.

Selective C=C Double Bond Reduction: The conjugated double bond is typically more susceptible to catalytic hydrogenation than the carbonyl group. Using catalysts like Palladium on carbon (Pd/C) under mild hydrogen pressure generally results in the selective reduction of the alkene, yielding the corresponding saturated ketone, N-(2-acetylcyclohexyl)benzamide. This is often the thermodynamically favored pathway. acs.org Manganese(I)-based pincer complexes have also been shown to be highly effective for the chemoselective 1,4-hydrogenation of α,β-unsaturated ketones, leaving other functional groups like amides and esters untouched. nih.gov

Selective C=O Double Bond Reduction: Achieving selective reduction of the carbonyl group to an allylic alcohol, N-(2-(1-hydroxyethyl)cyclohex-1-en-1-yl)benzamide, is more challenging. This transformation often requires specific catalytic systems, such as Iridium or Ruthenium complexes with specialized ligands. rsc.orgrsc.org These catalysts can favor 1,2-reduction of the carbonyl over 1,4-reduction of the alkene. The steric and electronic environment of the substrate plays a crucial role in directing this selectivity. acs.org

Full Reduction: More forceful conditions, such as higher hydrogen pressures, elevated temperatures, or more active catalysts like Rhodium or Platinum, can lead to the complete reduction of both the alkene and the ketone functionalities, resulting in N-(2-(1-hydroxyethyl)cyclohexyl)benzamide.

The stereoselectivity of these hydrogenations would result in a mixture of diastereomers, depending on the direction of hydrogen addition to the prochiral centers. Asymmetric hydrogenation using chiral catalysts could, in principle, afford enantiomerically enriched products. acs.org

Hydride Reduction:

Chemical reduction using hydride reagents offers another avenue for selective transformations.

1,2-Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) typically favor the 1,2-reduction of the carbonyl group, especially at low temperatures, yielding the allylic alcohol. The amide group is generally unreactive towards NaBH₄.

Complete Reduction of Amide: The benzamide moiety is significantly less reactive than the enone system. Its reduction to a benzylamine (B48309) derivative would require powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Such a reaction would likely also reduce the enone carbonyl group.

The table below summarizes the expected outcomes of various hydrogenation and reduction reactions on the enone moiety of the target compound.

| Reagent/Catalyst | Primary Product | Selectivity |

| H₂, Pd/C | Saturated Ketone (N-(2-acetylcyclohexyl)benzamide) | 1,4-Reduction |

| H₂, Ir or Ru complexes | Allylic Alcohol (N-(2-(1-hydroxyethyl)cyclohex-1-en-1-yl)benzamide) | 1,2-Reduction |

| NaBH₄ | Allylic Alcohol (N-(2-(1-hydroxyethyl)cyclohex-1-en-1-yl)benzamide) | 1,2-Reduction |

| LiAlH₄ | Saturated Diol and reduced Amine | Non-selective |

Oxidative Transformations and Rearrangements

The electron-rich C=C double bond and the ketone functionality are the most likely sites for oxidative reactions and rearrangements.

Epoxidation and Oxidative Cleavage:

Epoxidation: The cyclohexene double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would form an epoxide ring, yielding N-(2-acetyl-1,6-epoxycyclohexyl)benzamide. The stereochemistry of the epoxidation would likely be influenced by the bulky benzamide group. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles. researchgate.netyoutube.com For instance, reaction with an amine could lead to the formation of a β-amino alcohol. researchgate.net

Oxidative Cleavage: Stronger oxidizing agents can cleave the C=C double bond. Ozonolysis (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide) would break the ring and produce a diketo-aldehyde derivative. libretexts.orglibretexts.org An oxidative work-up (e.g., with hydrogen peroxide) would yield a dicarboxylic acid-ketone. Other potent oxidants like potassium permanganate (B83412) (KMnO₄) under harsh conditions would also lead to cleavage of the ring. masterorganicchemistry.com

Baeyer-Villiger Oxidation:

The acetyl group's carbonyl carbon is susceptible to a Baeyer-Villiger oxidation. wikipedia.org Treatment with a peroxy acid like m-CPBA could induce a rearrangement where an oxygen atom is inserted between the carbonyl carbon and the adjacent cyclohexene ring carbon. organic-chemistry.orgrsc.org This would transform the acetyl group into an ester (acetate) functionality, resulting in the formation of 2-(benzoylamino)cyclohex-1-en-1-yl acetate (B1210297). The migratory aptitude in the Baeyer-Villiger reaction is well-established, with tertiary alkyl groups migrating in preference to secondary, which migrate in preference to phenyl groups. jk-sci.com In this case, the vinyl group of the cyclohexene ring would be expected to migrate.

The table below outlines potential oxidative transformations.

| Reagent | Transformation | Expected Product |

| m-CPBA | Epoxidation | N-(2-acetyl-1,6-epoxycyclohexyl)benzamide |

| m-CPBA | Baeyer-Villiger | 2-(benzoylamino)cyclohex-1-en-1-yl acetate |

| 1. O₃; 2. (CH₃)₂S | Oxidative Cleavage | Aldehyde-diketone derivative |

| Hot, conc. KMnO₄ | Oxidative Cleavage | Dicarboxylic acid-ketone derivative |

Photochemical and Electrochemical Reactions of this compound

Photochemical Reactions:

The α,β-unsaturated ketone chromophore is the primary site for photochemical activity. Upon absorption of UV light, the enone can undergo several characteristic reactions.

[2+2] Cycloaddition: One of the most common photochemical reactions for enones is the [2+2] cycloaddition with an alkene. organicreactions.orgwikipedia.org Upon irradiation, the excited state of this compound could react with another ground-state molecule (dimerization) or with a different alkene to form a cyclobutane (B1203170) ring. nih.gov The regioselectivity and stereoselectivity of these reactions are often complex and depend on the nature of the excited state (singlet or triplet) and steric factors. illinois.edu

Photochemical Rearrangements: Cyclic enones, particularly 4,4-disubstituted cyclohexenones, are known to undergo characteristic photochemical rearrangements. sciensage.infosci-hub.se One such process is the "lumiketone" rearrangement, which involves a series of bond reorganizations leading to a bicyclo[3.1.0]hexane structure. acs.org While the target molecule is not 4,4-disubstituted, related rearrangements involving the enone system could be possible, potentially leading to strained, polycyclic structures. uci.eduyoutube.com

Electrochemical Reactions:

Electrochemical methods offer alternative pathways for reduction and oxidation under controlled potential.

Electrochemical Reduction: The enone system can be electrochemically reduced. By controlling the cathode material and the applied potential, selective reduction may be achieved. For instance, using a proton-exchange membrane (PEM) reactor, a Pd/C cathode typically favors the reduction of the C=C bond to give the saturated ketone, whereas an Ir/C cathode can promote reduction of the carbonyl to the alcohol. nih.gov This method avoids the use of chemical reducing agents. rsc.org The α,β-unsaturated amide functionality itself can also undergo electrochemical reduction. acs.org

Electrochemical Oxidation: The amide group can be a site for electrochemical oxidation. Anodic oxidation of amides often leads to functionalization at the α-position to the nitrogen atom. researchgate.net Depending on the solvent, this can result in alkoxylation or acyloxylation. researchgate.net Furthermore, electrochemical methods have been developed for amide bond formation, suggesting the possibility of manipulating the benzamide group under specific electrochemical conditions. acs.orgacs.orgrsc.org

Theoretical and Computational Investigations of N 2 Acetylcyclohex 1 En 1 Yl Benzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular framework and electronic properties of N-(2-acetylcyclohex-1-en-1-yl)benzamide. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic signatures. A comprehensive study utilized the B3LYP functional with a 6-311G(d,p) basis set to perform these theoretical investigations.

Electronic Structure, Charge Distribution, and Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound has been characterized by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity and kinetic stability.

The HOMO is primarily located over the benzamide (B126) moiety, while the LUMO is distributed across the acetylcyclohexene ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability. For this compound, the calculated HOMO-LUMO energy gap is 4.79 eV. This relatively large gap suggests high kinetic stability and low chemical reactivity.

Analysis of the Molecular Electrostatic Potential (MEP) provides a visualization of the charge distribution. The MEP map indicates that the most negative potential is concentrated around the oxygen atoms of the acetyl and benzamide groups, identifying these as the most likely sites for electrophilic attack. The hydrogen atoms of the N-H group exhibit the most positive potential, marking them as probable sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.44 eV |

| LUMO Energy | -1.65 eV |

| HOMO-LUMO Gap | 4.79 eV |

| Ionization Potential | 6.44 eV |

| Electron Affinity | 1.65 eV |

| Electronegativity | 4.04 eV |

| Chemical Hardness | 2.39 eV |

| Chemical Softness | 0.20 eV |

| Electrophilicity Index | 3.41 eV |

Reaction Mechanisms and Transition State Analysis

Detailed computational studies focusing specifically on the reaction mechanisms and transition state analysis for the synthesis or reactions involving this compound are not extensively available in the reviewed scientific literature. Such investigations would typically involve mapping the potential energy surface to identify transition states and intermediates, thereby elucidating reaction pathways and kinetics.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods have been successfully used to predict the spectroscopic properties of this compound, which show good correlation with experimental data.

Infrared (IR) Frequencies: Theoretical calculations of the vibrational frequencies provide a basis for assigning the bands observed in the experimental FT-IR spectrum. The calculated spectrum shows characteristic peaks for the N-H stretch, C=O stretches of both the amide and acetyl groups, and C=C stretching vibrations within the cyclohexene (B86901) and phenyl rings. For instance, the N-H stretching vibration is computationally predicted and experimentally observed around 3267 cm⁻¹. The carbonyl stretching frequencies are also identified, with the acetyl C=O and amide C=O appearing at distinct, calculated wavenumbers.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method has been used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are generally in good agreement with experimental results. The calculations can predict the chemical environment of each proton and carbon atom. For example, the proton of the N-H group is predicted to have a chemical shift that corresponds well with the experimentally observed value of 12.43 ppm, confirming its deshielded nature due to the intramolecular hydrogen bond.

Table 2: Selected Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| N-H Stretch (IR) | ~3267 cm⁻¹ | 3267 cm⁻¹ |

| Amide C=O Stretch (IR) | ~1639 cm⁻¹ | 1639 cm⁻¹ |

| Acetyl C=O Stretch (IR) | ~1604 cm⁻¹ | 1604 cm⁻¹ |

| N-H Proton (¹H NMR) | - | 12.43 ppm |

| Amide Carbonyl (¹³C NMR) | ~169.0 ppm | 169.0 ppm |

| Acetyl Carbonyl (¹³C NMR) | ~205.1 ppm | 205.1 ppm |

Conformational Analysis and Potential Energy Surfaces

While the optimized molecular geometry has been determined through DFT calculations, confirming the planarity of the core structure due to conjugation and an intramolecular hydrogen bond, a comprehensive conformational analysis or a detailed mapping of the potential energy surface for this compound is not widely reported. Such an analysis would involve exploring the rotational barriers around single bonds and the energy landscapes of different possible conformers to identify the most stable conformations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Specific molecular dynamics (MD) simulation studies for this compound to investigate solvent effects and its dynamic behavior over time are not available in the current body of scientific literature. MD simulations would be valuable for understanding how the molecule interacts with different solvents and for observing its conformational changes and flexibility in a dynamic environment.

Computational Studies on Molecular Recognition and Non-Covalent Interactions within Chemical Systems

The study of non-covalent interactions is crucial for understanding the molecular stability and crystal packing of this compound. Hirshfeld surface analysis has been employed to visualize and quantify intermolecular interactions in the crystalline state.

This analysis reveals the relative contributions of different types of intermolecular contacts. The most significant interactions are H···H contacts, which constitute the largest portion of the Hirshfeld surface. Other important contacts include C···H/H···C and O···H/H···O interactions. These interactions, particularly the hydrogen bonds involving the amide and acetyl groups, play a key role in the stabilization of the crystal structure. The analysis provides a detailed fingerprint of the non-covalent interactions that govern how the molecules recognize and pack with each other in a solid state.

Applications of N 2 Acetylcyclohex 1 En 1 Yl Benzamide in Organic Synthesis and Chemical Sciences

N-(2-acetylcyclohex-1-en-1-yl)benzamide as a Versatile Synthetic Synthon

Building Block for Complex Polycyclic and Heterocyclic Structures

There is currently no available research in peer-reviewed journals or patents that demonstrates the use of this compound as a starting material or intermediate in the synthesis of complex polycyclic or heterocyclic structures. While the enamide and ketone functionalities present in the molecule suggest potential for various cyclization and condensation reactions, these possibilities have not been documented in the scientific literature.

Precursor for Advanced Organic Materials

Similarly, the role of this compound as a precursor for advanced organic materials is not described in any accessible research. The development of polymers, functional dyes, or other materials often relies on monomers with specific reactive handles, and while this compound possesses such features, its application in materials science has not been reported.

Derivatization for Probe Development in Chemical Biology

The potential of this compound in chemical biology, specifically in the development of chemical probes for studying molecular processes, remains untapped. There are no published studies on the derivatization of this molecule to incorporate reporter tags, cross-linking agents, or other functionalities that would enable its use as a tool for biological investigation.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

While the synthesis of benzamide (B126) derivatives is a broad and active area of research, specific studies focusing on the design and synthesis of analogs of this compound to probe structure-reactivity relationships in chemical transformations are not present in the current body of scientific literature. Such studies are crucial for understanding how modifications to a molecule's structure influence its chemical behavior, but this particular compound has not been the subject of such investigations.

Future Directions and Emerging Research Avenues for N 2 Acetylcyclohex 1 En 1 Yl Benzamide

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of benzamide (B126) derivatives often involves catalytic processes. Research into novel catalytic systems, such as those employing earth-abundant metals or advanced organocatalysts, could potentially be applied to improve the synthesis of N-(2-acetylcyclohex-1-en-1-yl)benzamide. However, no studies have been identified that specifically investigate or report on the use of such catalysts for this compound.

Integration with Automated and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing chemical manufacturing by enabling more efficient, safer, and scalable production. researchgate.netrsc.orgbeilstein-journals.org These platforms allow for precise control over reaction parameters, which can lead to higher yields and purities. beilstein-journals.org While the synthesis of various organic molecules, including some active pharmaceutical ingredients and C-glycosyl compounds, has been successfully adapted to flow chemistry, there is no specific information available on the integration of this compound synthesis into such systems. beilstein-journals.orgmdpi.comnih.gov

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

Understanding the reaction mechanisms involved in the synthesis and transformation of a compound is crucial for its optimization. Advanced in situ spectroscopic techniques, such as ReactIR and in situ NMR, provide real-time monitoring of reacting species. These methods could offer valuable insights into the formation of this compound, but no published studies have utilized these techniques for this purpose.

Development of Predictive Computational Models for Reactivity and Selectivity

Computational chemistry plays an increasingly important role in predicting the reactivity and selectivity of chemical reactions. Density Functional Theory (DFT) and other modeling approaches can help in designing more efficient synthetic routes. For this compound, such models could be developed to predict its behavior in various chemical transformations, yet no specific computational studies on this molecule have been found.

Investigations into Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry explores the non-covalent interactions between molecules. tue.nl The structural motifs within this compound, such as the amide and enone functionalities, could potentially participate in hydrogen bonding and other non-covalent interactions, leading to the formation of self-assembled structures. However, the supramolecular behavior of this specific compound has not been a subject of published research.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N-(2-acetylcyclohex-1-en-1-yl)benzamide?

- Methodological Answer : Synthesis typically involves coupling reactions between cyclohexenyl acetyl chloride and benzamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF under nitrogen .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. Which spectroscopic and crystallographic techniques validate the structure of This compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments (e.g., acetyl group at δ ~2.1 ppm, cyclohexenyl protons at δ ~5.5–6.0 ppm) and carbon backbone .

- X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond lengths, angles, and planar conformation of the acetylcyclohexenyl moiety (see Table 1 in for analogous compounds).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling enhance the design of This compound derivatives for target-specific bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., PARP-1 or kinase domains). Optimize substituents on the benzamide ring for improved hydrogen bonding or π-π stacking .

- MD Simulations : Conduct 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess conformational stability and ligand-receptor interactions .

- Validation : Pair computational results with in vitro assays (e.g., IC50 determination in cancer cell lines) to verify predicted activity .

Q. How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities can skew bioactivity results .

- Orthogonal Assays : Compare results across multiple assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis, and enzymatic inhibition assays) .

- Contextual Analysis : Account for experimental variables (cell line specificity, serum concentration, and incubation time) when interpreting discrepancies .

Q. What strategies improve the metabolic stability of This compound in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to reduce cytochrome P450-mediated oxidation .

- In Vitro ADME Profiling : Use liver microsome assays (human/rodent) to identify metabolic hotspots. Replace labile protons with deuterium (deuterated analogs) to prolong half-life .

- In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models after oral/intravenous administration to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.